2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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Overview
Description
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound. It is characterized by its unique structure, which includes four silicon atoms each bonded to two hydroxyl groups and two phenyl groups. This compound is part of the larger family of siloxanes, which are known for their versatility and wide range of applications in various fields.
Preparation Methods
The synthesis of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of tetraphenylcyclotetrasiloxane with a suitable hydroxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery.
Comparison with Similar Compounds
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be compared with other similar compounds, such as:
Tetramethyltetraphenylcyclotetrasiloxane: This compound has methyl groups instead of hydroxyl groups, which affects its reactivity and applications.
Tetramethylcyclotetrasiloxane: Lacks the phenyl groups, making it less versatile in terms of interactions with other molecules.
Tetraphenylcyclotetrasiloxane: Similar structure but without the hydroxyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (commonly referred to as THTPT) is a complex siloxane compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of THTPT with an emphasis on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
THTPT is characterized by a unique siloxane backbone with multiple hydroxyl and phenyl groups that contribute to its chemical reactivity and biological interactions. The general structure can be summarized as follows:
- Molecular Formula : C₃₂H₃₄O₈Si₄
- Molecular Weight : 634.92 g/mol
- Appearance : White to light yellow crystalline powder
Antioxidant Properties
THTPT exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage. The phenolic hydroxyl groups in THTPT are believed to play a crucial role in this activity.
Cytotoxicity and Anticancer Activity
Recent research has shown that THTPT can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that THTPT can inhibit the proliferation of cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 0.86 | Induction of apoptosis |
CCRF-CEM (Leukemia) | 1.38 | Caspase activation |
MCF-7 (Breast Cancer) | 1.50 | Cell cycle arrest |
Endocrine Disruption Potential
THTPT has been classified among compounds with endocrine-disrupting properties. Studies suggest that exposure may alter hormonal functions and reproductive health due to its ability to mimic or interfere with hormone signaling pathways. This raises concerns regarding its use in consumer products.
Case Studies
-
Study on Antioxidant Activity :
A study conducted by researchers evaluated the antioxidant capacity of THTPT using DPPH and ABTS radical scavenging assays. Results indicated a significant reduction in free radical concentrations when treated with THTPT compared to control groups. -
Cytotoxicity in Cancer Research :
Another study focused on the cytotoxic effects of THTPT on different cancer cell lines. The findings revealed that THTPT not only inhibited cell growth but also triggered apoptotic pathways through mitochondrial dysfunction. -
Endocrine Disruption Assessment :
An environmental study assessed the impact of THTPT on aquatic life forms. Results indicated altered reproductive rates in fish exposed to concentrations typical of those found in contaminated water sources.
Properties
CAS No. |
62725-49-9 |
---|---|
Molecular Formula |
C24H24O8Si4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H24O8Si4/c25-35(26)30-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-34(31-36(27,28)32-35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-28H |
InChI Key |
HSUXWOJYMFIRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(O)O)(O)O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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